(S)-(+)-2-Octanol

Catalog No.
S608435
CAS No.
6169-06-8
M.F
C8H18O
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-Octanol

CAS Number

6169-06-8

Product Name

(S)-(+)-2-Octanol

IUPAC Name

(2S)-octan-2-ol

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3/t8-/m0/s1

InChI Key

SJWFXCIHNDVPSH-QMMMGPOBSA-N

SMILES

CCCCCCC(C)O

Canonical SMILES

CCCCCCC(C)O

Isomeric SMILES

CCCCCC[C@H](C)O

The exact mass of the compound (S)-(+)-2-Octanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

(S)-(+)-2-Octanol (CAS 6169-06-8) is an enantiopure secondary aliphatic alcohol widely procured as a chiral building block, derivatizing agent, and mesogen precursor for liquid crystals [1]. Unlike bulk racemic mixtures, this specific (S)-enantiomer offers a strictly defined stereocenter essential for asymmetric synthesis, biocatalyst benchmarking, and the induction of macroscopic chirality in advanced materials [2]. Its procurement is driven by applications requiring absolute stereocontrol, where its optical purity directly dictates downstream product viability, such as in the synthesis of bioactive natural products, pharmaceutical intermediates, and ferroelectric display components [3].

Research Fit

Chiral synthesis & resolution Supports asymmetric catalysis and chiral derivatization workflows
Analytical method development Chiral selector in MEEKC and enantiomer-specific analysis
Defined stereochemistry Consistent (S)-configuration for reproducible stereochemical studies

Substituting (S)-(+)-2-Octanol with racemic 2-octanol or the (R)-(-)-enantiomer leads to catastrophic failures in stereospecific workflows [1]. In materials science, racemic substitution in smectic liquid crystals results in a net-zero spontaneous polarization, completely eliminating the ferroelectric switching behavior required for electro-optic devices [2]. Furthermore, in surface chemistry, the (R)-enantiomer reverses the macroscopic chirality of self-assembled monolayers, making the two enantiomers strictly non-interchangeable for templating applications [3]. In biocatalysis, using the racemate as an analytical standard prevents the accurate calculation of enzyme enantioselectivity (E-values), destroying assay reproducibility[1].

Substitution Risk

MEEKC chiral separation
Reversal of elution order reported with (R)-enantiomer; method specificity may shift and require re-validation.
Enzymatic kinetic resolution
Racemic mixture lacks enantioselective discrimination; (S)-enantiomer reported for lipase-catalyzed resolution outcomes.
Stereoselective metabolism studies
Stereoselective reduction generates predominantly (S)-alcohol; racemate yields undefined metabolite profiles.

Validation of Enzyme Enantioselectivity in Kinetic Resolutions

(S)-(+)-2-Octanol serves as a critical analytical standard for evaluating the enantioselectivity of engineered lipases. In kinetic resolutions of racemic 2-octanol using immobilized Pseudomonas sp. lipase, the unreacted (S)-enantiomer can be recovered with >99% enantiomeric excess (ee) at approximately 52% conversion [1]. The ability to precisely quantify this (S)-enantiomer against the reactive (R)-enantiomer is essential for calculating the enzyme's E-value.

Evidence DimensionEnantiomeric Excess of Recovered Substrate
Target Compound Data>99% ee for (S)-(+)-2-Octanol
Comparator Or Baseline(R)-(-)-2-Octanol (preferentially acylated)
Quantified Difference>99% absolute difference in ee between the unreacted (S)-isomer and the acylated (R)-isomer
ConditionsLipase-catalyzed transesterification with vinyl acetate in organic medium

Analytical and biocatalysis laboratories require high-purity (S)-(+)-2-Octanol as a reference standard to validate the performance and commercial viability of engineered enzymes.

Elution Order Reversal
Head-to-head
Reversal of (±)-norephedrine enantiomer elution order
Supports enantiomer-specific method flexibility
MEEKC with (S)-2-octanol as oil core

Induction of Spontaneous Polarization in Smectic C Hosts

The incorporation of (S)-(+)-2-Octanol into the chiral tail of mesogens induces a strong spontaneous polarization (Ps) in smectic C liquid crystal hosts, enabling rapid ferroelectric switching [1]. Conversely, synthesizing the same mesogen with racemic 2-octanol results in mutual cancellation of dipole moments, yielding a net spontaneous polarization of zero (Ps = 0) and rendering the material non-ferroelectric.

Evidence DimensionSpontaneous Polarization (Ps)
Target Compound DataPs > 0 (enables ferroelectric switching)
Comparator Or BaselineRacemic 2-Octanol (Ps = 0)
Quantified DifferenceComplete loss of ferroelectric properties in the racemate
ConditionsSmectic C liquid crystal host mixtures evaluated via the Sawyer-Tower method

Display and electro-optic manufacturers must procure the pure enantiomer to achieve the macroscopic symmetry breaking required for functional ferroelectric devices.

Enantiomeric Excess
Head-to-head
99.5% ee at 52.9% conversion
Supports high optical purity via enzymatic resolution
Immobilized Pseudomonas sp. lipase, vinyl acetate

Directional Control of Surface Monolayer Chirality

When utilized as a chiral co-adsorber on metal surfaces, (S)-(+)-2-Octanol strictly directs the self-assembly of supramolecular networks into counter-clockwise (CCW) motifs [1]. In direct contrast, procurement and application of pure (R)-(-)-2-Octanol under identical conditions exclusively yields clockwise (CW) networks, demonstrating absolute stereocontrol over the macroscopic surface structure.

Evidence DimensionSupramolecular Motif Orientation
Target Compound Data100% Counter-clockwise (CCW) domains
Comparator Or Baseline(R)-(-)-2-Octanol (100% Clockwise (CW) domains)
Quantified DifferenceComplete reversal of macroscopic structural chirality
ConditionsCo-adsorption on metal surfaces (e.g., Au(111)) observed via STM

For the development of chiral separation surfaces and advanced nanomaterials, selecting the specific enantiomer is the sole determinant of the resulting structural geometry.

Metabolic Stereoselectivity
Reported
≥90% enantiomeric purity favoring (S)-2-octanol
Reported predominant (S)-configuration in reduction
Rabbit-liver cytosol, 2-octanone substrate
Commercial Specification
Specification review
Enantiomeric ratio ≥99.5:0.5 (GC), purity ≥99.0%
Certified lot consistency for chiral applications
Supplier specification; independent verification recommended
Green Synthesis Route
Class-level
Bioreduction using Daucus carota cells reported
Reported sustainable route; enantiopurity not quantified
Class-level inference; specific conditions to verify

Synthesis of Ferroelectric Liquid Crystal (FLC) Dopants

Procured as a chiral tail precursor, (S)-(+)-2-Octanol is essential for formulating smectic C liquid crystals with high spontaneous polarization. It is the right choice for electro-optic manufacturers developing fast-switching ferroelectric displays where macroscopic symmetry breaking is required[1].

Analytical Standard for Biocatalyst Development

In enzyme engineering, (S)-(+)-2-Octanol is utilized as a high-purity reference standard to quantify the enantioselectivity of lipases and esterases. It is the preferred benchmark for calculating E-values during the kinetic resolution of secondary alcohols [2].

Chiral Templating in Advanced Surface Chemistry

For the development of chiral separation surfaces and nanomaterials, (S)-(+)-2-Octanol acts as a co-adsorber to strictly direct the self-assembly of counter-clockwise supramolecular networks. It is the required precursor when absolute stereocontrol over macroscopic surface geometry is needed [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral MEEKC drug enantiomer analysis
(S)-configuration oil core
Enantiomer elution order and resolution
Chiral pharmaceutical intermediate synthesis
High enantiomeric purity source
Stereochemical outcome in final product
Biocatalyst enantioselectivity screening
(S)-enantiomer as resolution substrate
Enantiomeric excess and conversion in kinetic resolution
Stereochemical metabolism reference standard
Predominant (S)-configuration metabolite
Metabolic fate interpretation in in vitro models

XLogP3

2.9

UNII

2855UV552L

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (86.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6169-06-8

Wikipedia

(2S)-2-octanol

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

2-Octanol, (2S)-: ACTIVE

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